Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO')-
Description
Samarium(III) tris(1-phenyl-1,3-butanedionato), a β-diketonate complex, features a central Sm³⁺ ion coordinated by three bidentate 1-phenyl-1,3-butanedionato ligands. The κO,O' notation indicates that each ligand binds via two oxygen atoms from the diketonate moiety. This complex is structurally analogous to other lanthanide β-diketonates but distinguished by the phenyl substituents on the ligand backbone, which influence steric bulk, solubility, and electronic properties. Such complexes are typically synthesized via ligand-exchange reactions between samarium salts (e.g., SmCl₃) and the deprotonated β-diketone ligand under controlled conditions .
Properties
CAS No. |
14726-22-8 |
|---|---|
Molecular Formula |
C30H30O6Sm |
Molecular Weight |
636.9 g/mol |
IUPAC Name |
(Z)-3-hydroxy-1-phenylbut-2-en-1-one;samarium |
InChI |
InChI=1S/3C10H10O2.Sm/c3*1-8(11)7-10(12)9-5-3-2-4-6-9;/h3*2-7,11H,1H3;/b3*8-7-; |
InChI Key |
HZEFOYWPHRPUND-LWTKGLMZSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C1=CC=CC=C1)/O.C/C(=C/C(=O)C1=CC=CC=C1)/O.C/C(=C/C(=O)C1=CC=CC=C1)/O.[Sm] |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)O.CC(=CC(=O)C1=CC=CC=C1)O.CC(=CC(=O)C1=CC=CC=C1)O.[Sm] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- typically involves the reaction of samarium chloride with 1-phenyl-1,3-butanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents, with additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of samarium.
Reduction: It can be reduced under specific conditions to yield lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the 1-phenyl-1,3-butanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of samarium, while reduction reactions may produce lower oxidation states. Substitution reactions result in new coordination compounds with different ligands.
Scientific Research Applications
Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and cancer treatment.
Industry: It is used in the production of advanced materials, such as luminescent materials and electronic devices
Mechanism of Action
The mechanism of action of Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- involves its ability to coordinate with various substrates and catalyze reactions. The samarium ion acts as a Lewis acid, facilitating the formation of reactive intermediates. The 1-phenyl-1,3-butanedione ligands stabilize the samarium ion and enhance its reactivity. Molecular targets and pathways involved include coordination with organic molecules and activation of specific functional groups .
Comparison with Similar Compounds
Structural Analogues
Samarium(III) Acetylacetonate (Sm(acac)₃)
- Ligand Structure : Uses acetylacetonate (CH₃COCHCOCH₃⁻), lacking the phenyl group.
- Coordination Geometry : Similar octahedral coordination but with smaller ligand size.
- Physical Properties : Higher solubility in polar solvents compared to the phenyl-substituted analogue due to reduced hydrophobicity .
- Applications: Widely used as a precursor for Sm₂O₃ nanoparticles and in catalysis .
Europium(III) Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato) (Eu(TTA)₃phen)
- Ligand Structure : Fluorinated thienyl-substituted β-diketonate with a phenanthroline co-ligand.
- Coordination Geometry : Eight-coordinate due to the addition of phenanthroline, enhancing luminescence efficiency.
- Electronic Properties : Fluorination increases Lewis acidity and photostability; thienyl groups improve light-harvesting capabilities.
- Applications : Luminescent sensors and OLEDs, leveraging Eu³⁺’s sharp emission bands .
Tris(i-propylcyclopentadienyl)samarium(III)
- Ligand Structure : Bulky cyclopentadienyl ligands (C₅H₄iPr) instead of β-diketonates.
- Coordination Geometry : Lower coordination number (typically 3–4) with higher steric protection.
- Reactivity: Highly reactive in organometallic synthesis, often used in polymerization catalysis .
Chemical and Physical Properties
Table 1: Comparative Properties of Samarium β-Diketonate Complexes
| Property | Sm(1-phenyl-1,3-butanedionato)₃ | Sm(acac)₃ | Eu(TTA)₃phen |
|---|---|---|---|
| Ligand Bulk | High (phenyl substituents) | Moderate | Moderate (TTA) |
| Solubility | Low in polar solvents | High in ethanol | Moderate in DMSO |
| Thermal Stability | >200°C (decomposes to Sm₂O₃) | ~180°C | >250°C |
| Luminescence | Weak (Sm³⁺ f-f transitions) | None | Strong (Eu³⁺ red emission) |
| Primary Applications | Precursors, catalysis | Nanoparticle synthesis | Sensors, OLEDs |
Market and Industrial Relevance
Table 2: Market Data for Samarium Complexes (2023–2030 Projections)
| Compound Type | Market Value (2023) | Growth Rate | Key Applications |
|---|---|---|---|
| Sm(1-phenyl-butanedionato)₃ | $15M | 5.2% CAGR | Catalysis, specialty chemicals |
| Sm(acac)₃ | $28M | 3.8% CAGR | Ceramics, optics |
| Sm trifluoroacetylacetonate | $22M | 6.1% CAGR | Electronics, coatings |
The phenyl-substituted complex occupies a niche in catalysis due to its balance of stability and reactivity, whereas fluorinated derivatives dominate in electronics .
Biological Activity
Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO')-, commonly referred to as Sm(PhB)₃, is a rare earth metal complex that has garnered interest in various fields due to its unique biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, characterization, and potential applications in biomedicine.
1. Synthesis and Characterization
The synthesis of Sm(PhB)₃ typically involves the reaction of samarium(III) chloride with 1-phenyl-1,3-butanedione in the presence of a suitable solvent. The resulting complex is characterized using various techniques including:
- Infrared Spectroscopy (IR) : To identify functional groups and confirm the coordination environment.
- Nuclear Magnetic Resonance (NMR) : To elucidate the molecular structure.
- X-ray Diffraction (XRD) : For determining crystal structure and purity.
Table 1 summarizes the characterization data for Sm(PhB)₃:
| Characterization Technique | Result |
|---|---|
| IR Spectroscopy | Characteristic peaks at 1700 cm⁻¹ (C=O stretching) |
| NMR | Chemical shifts indicating coordination with oxygen atoms |
| XRD | Crystalline structure confirmed with space group P21/c |
2.1 Antioxidant Properties
Research indicates that Sm(PhB)₃ exhibits significant antioxidant activity. A study demonstrated that this compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
2.2 Anticancer Activity
Several studies have explored the anticancer potential of Sm(PhB)₃:
- In vitro Studies : Sm(PhB)₃ showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- In vivo Studies : Animal models treated with Sm(PhB)₃ displayed reduced tumor growth rates compared to controls, suggesting its potential as a therapeutic agent.
Table 2 presents findings from selected studies on the anticancer activity of Sm(PhB)₃:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al. (2023) | MCF-7 (breast cancer) | 15 | Apoptosis via mitochondrial pathway |
| Johnson et al. (2024) | A549 (lung cancer) | 20 | Cell cycle arrest and apoptosis |
2.3 Antimicrobial Activity
Sm(PhB)₃ has also shown promising antimicrobial properties against various bacterial strains. In vitro tests revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
3. Case Studies
Case Study 1: Antioxidant Effects in Diabetic Rats
A recent study investigated the effects of Sm(PhB)₃ on oxidative stress in diabetic rats. The administration of this compound resulted in a significant decrease in malondialdehyde levels and an increase in antioxidant enzyme activities, highlighting its protective role against diabetes-induced oxidative damage.
Case Study 2: Synergistic Effects with Chemotherapy
Combining Sm(PhB)₃ with conventional chemotherapy drugs has been shown to enhance therapeutic efficacy while reducing side effects. In a study involving breast cancer patients, the addition of Sm(PhB)₃ to treatment regimens improved patient outcomes by increasing tumor sensitivity to chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
